![molecular formula C18H21N5 B2432609 1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1005308-06-4](/img/structure/B2432609.png)
1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antitumor Potential
One study focused on the synthesis and biological evaluation of a series of compounds, including 3,5-bis(arylidene)-4-piperidones and pyrazolo[4,3-c]pyridines, for their in vitro antiviral and antitumor activities. Compounds were screened at the National Cancer Institute (NCI), with some exhibiting activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, a subset demonstrated broad-spectrum antitumor activity, with notable selectivity toward leukemia cell lines. The pyrano[3,2-c]pyridines heterocyclic system was identified as the most active antitumor among the investigated heterocycles (El-Subbagh et al., 2000).
Copper(II) Complexes Synthesis
Another study described the synthesis and crystal structures of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand. The research highlighted the structural arrangement of these complexes, demonstrating the potential for the pyrazolylpyrimidine scaffold in developing coordination compounds with interesting molecular architectures (Bushuev et al., 2010).
Green Synthesis of Heteroaromatics
Research into green chemistry approaches for synthesizing polyfunctionally substituted heteroaromatics, including pyrazolo[1,5-a]pyrimidines, highlighted the versatility of pyrazole molecules. This study explored different methods, including ultrasound irradiation and microwave heating, offering efficient routes to these compounds with potential biological activities (AlMarzouq et al., 2016).
Water-Soluble Adenosine Receptor Antagonists
The development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists exemplifies the efforts to enhance the solubility and bioavailability of therapeutic agents. This research introduced modifications to the pyrazolo[3,4-d]pyrimidine core to generate compounds with improved solubility at physiological pH, illustrating the compound's potential in medical applications (Baraldi et al., 2012).
Synthesis of Novel Heterocycles
Further studies have explored the synthesis of novel heterocycles from pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the chemical versatility and potential utility of these compounds in creating diverse biologically active molecules. This includes the development of isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the adaptability of the pyrazolo[3,4-d]pyrimidine scaffold in heterocyclic chemistry (Rahmouni et al., 2014).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-6-7-14(2)16(10-13)23-18-15(11-21-23)17(19-12-20-18)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLZUHWWGUPDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)
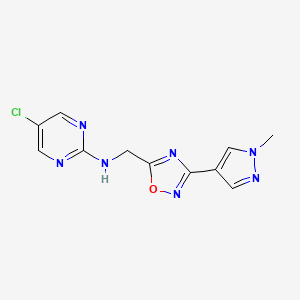

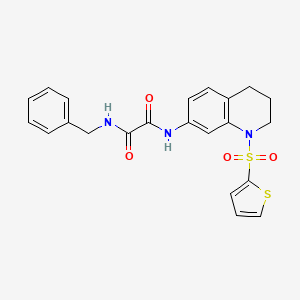
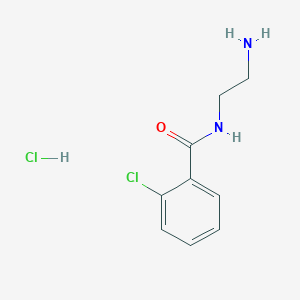
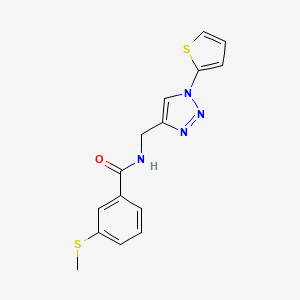

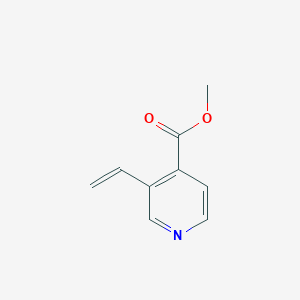

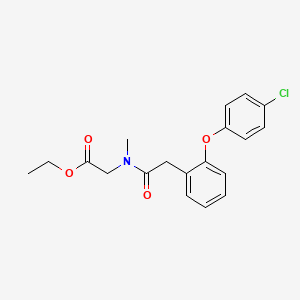
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2432545.png)
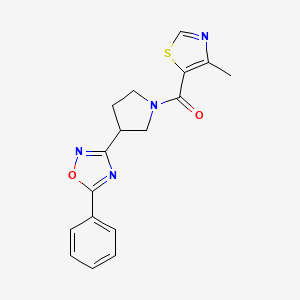
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432547.png)
![N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
